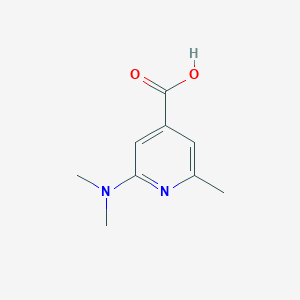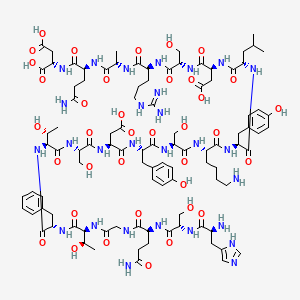
D-Ribulose o-nitrophenylhydrazone
概要
説明
D-Ribulose o-nitrophenylhydrazone is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: D-Ribulose o-nitrophenylhydrazone can be synthesized through the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of D-ribulose and o-nitrophenylhydrazine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions: D-Ribulose o-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products:
Oxidation: Produces oxides of D-ribulose derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in various substituted phenylhydrazones.
科学的研究の応用
D-Ribulose o-nitrophenylhydrazone is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in carbohydrate chemistry for studying glycan structures and synthesis.
Biology: Helps in understanding protein-glycan interactions and the role of glycans in biological systems.
Medicine: Used in research related to glycan-based therapeutics and diagnostics.
Industry: Employed in the development of biotechnological applications involving glycans.
作用機序
The mechanism of action of D-Ribulose o-nitrophenylhydrazone involves its interaction with specific molecular targets in glycobiology. The compound binds to glycan structures, facilitating their study and manipulation. It acts as a probe to detect and analyze glycan formations and degradations, thereby aiding in the understanding of glycan-related biological processes .
類似化合物との比較
- D-Ribose o-nitrophenylhydrazone
- D-Xylulose o-nitrophenylhydrazone
- D-Arabinose o-nitrophenylhydrazone
Comparison: D-Ribulose o-nitrophenylhydrazone is unique due to its specific interaction with D-ribulose, a ketopentose sugar. This specificity makes it particularly useful in studies involving D-ribulose and its derivatives. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycobiology research .
特性
IUPAC Name |
(4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKCHSGKQBDYBI-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\CO)/C(C(CO)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585264 | |
| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6155-41-5 | |
| Record name | (4E)-4-[2-(2-Nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)
![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)


![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)

![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)
![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)






